molecular formula C16H14N2O2 B8335701 2-(3-Pyridin-2-yl-propyl)isoindole-1,3-dione

2-(3-Pyridin-2-yl-propyl)isoindole-1,3-dione

Cat. No. B8335701
M. Wt: 266.29 g/mol
InChI Key: WAHLXJZCDOQEHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07265246B2

Procedure details

Place 2-(3-pyridin-2-yl-propyl)isoindole-1,3-dione (7.0 g, 26.0 mmol) in a flask and add a solution of hydrazine (4.0 mL) in MeOH (200 mL). After 12 hours, filter the mixture and concentrate the filtrate, titrate with methylene chloride, and filter a second time. Perform flash chromatography on silica gel eluting with 80:18:2 CHCl3/MeOH/concentrated NH4OH to afford the title compound as a brown oil (4.59 g) MS: m/e=137 (MH+).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][CH2:8][CH2:9][N:10]1C(=O)C2C(=CC=CC=2)C1=O.NN>CO>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][CH2:8][CH2:9][NH2:10]

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
N1=C(C=CC=C1)CCCN1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
4 mL
Type
reactant
Smiles
NN
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filter the mixture
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrate
FILTRATION
Type
FILTRATION
Details
titrate with methylene chloride, and filter a second time

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
N1=C(C=CC=C1)CCCN
Measurements
Type Value Analysis
AMOUNT: MASS 4.59 g
YIELD: CALCULATEDPERCENTYIELD 129.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.